(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid is a complex organic compound that features a combination of methoxy, nitrophenyl, and triazolyl groups attached to a phenylprop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Coupling with Phenylprop-2-enoic Acid: The final step involves coupling the synthesized intermediate with phenylprop-2-enoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the triazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under conditions such as reflux or room temperature.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[3-methoxy-4-[[1-(4-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid
- (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-5-yl]methoxy]phenyl]prop-2-enoic acid
Uniqueness
The unique combination of the methoxy, nitrophenyl, and triazolyl groups in (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16N4O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H16N4O6/c1-28-18-9-13(6-8-19(24)25)5-7-17(18)29-12-14-11-22(21-20-14)15-3-2-4-16(10-15)23(26)27/h2-11H,12H2,1H3,(H,24,25)/b8-6+ |
InChI Key |
SRKGDLYYDIWTBU-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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